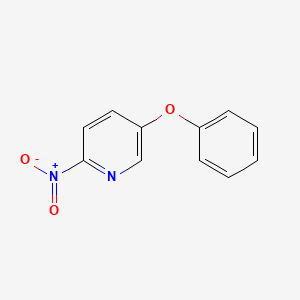

2-Nitro-5-phenoxypyridine

CAS No.: 779345-38-9

Cat. No.: VC11678219

Molecular Formula: C11H8N2O3

Molecular Weight: 216.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 779345-38-9 |

|---|---|

| Molecular Formula | C11H8N2O3 |

| Molecular Weight | 216.19 g/mol |

| IUPAC Name | 2-nitro-5-phenoxypyridine |

| Standard InChI | InChI=1S/C11H8N2O3/c14-13(15)11-7-6-10(8-12-11)16-9-4-2-1-3-5-9/h1-8H |

| Standard InChI Key | XUBRRDQSHJQLBR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC2=CN=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CN=C(C=C2)[N+](=O)[O-] |

Introduction

2-Nitro-5-phenoxypyridine is a synthetic organic compound that belongs to the pyridine family, a class of nitrogen-containing heterocyclic compounds. This compound is characterized by a nitro group (-NO2) at the 2-position and a phenoxyl group (-O-C6H5) at the 5-position of the pyridine ring. The chemical structure of 2-Nitro-5-phenoxypyridine is crucial for its chemical and biological properties.

Synthesis of 2-Nitro-5-phenoxypyridine

The synthesis of 2-Nitro-5-phenoxypyridine typically involves a nucleophilic aromatic substitution reaction. Starting from 3-bromo-5-fluoro-2-nitropyridine, the fluorine atom is replaced by a phenoxyl group in the presence of phenol and a base such as cesium carbonate (Cs2CO3) in acetonitrile (MeCN) at elevated temperatures .

Synthesis Steps:

-

Step 1: To a solution of 3-bromo-5-fluoro-2-nitropyridine in MeCN, add phenol and Cs2CO3.

-

Step 2: Stir the mixture at 60°C for 3 hours.

-

Step 3: Dilute with ethyl acetate and wash with water.

-

Step 4: Dry the organic layer and concentrate under reduced pressure.

-

Step 5: Purify the product using silica gel chromatography.

Biological and Chemical Applications

While specific biological activities of 2-Nitro-5-phenoxypyridine are not extensively documented, pyridine derivatives generally exhibit a wide range of biological properties, including insecticidal and pharmacological activities . The presence of a nitro group and a phenoxyl group could potentially contribute to its reactivity and interaction with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume